molecular formula C25H30FN3O3S B2637873 6-fluoro-3-(phenylsulfonyl)-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one CAS No. 892759-14-7

6-fluoro-3-(phenylsulfonyl)-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one

Cat. No. B2637873
CAS RN: 892759-14-7
M. Wt: 471.59
InChI Key: SCXJGAWVOICLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-3-(phenylsulfonyl)-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H30FN3O3S and its molecular weight is 471.59. The purity is usually 95%.
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Scientific Research Applications

QSCR Analysis in Antitumor Agents 6-Fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-ones, similar in structure to the chemical , have demonstrated significant potential as antitumor agents. A study focused on Quantitative Structure-Cytotoxicity Relationship (QSCR) analysis, using computer-assisted multiple regression analysis, to understand the cytotoxicity-inducing structural parameters of these compounds. This approach led to the development of the REPUBLIC1986 molecule, indicating the relevance of such compounds in designing potent, safer anti-cancer drugs (Joon et al., 2021).

Topoisomerase I Inhibition for Antitumor Activity Another study elaborated on the synthesis of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives, highlighting their potential as Topoisomerase I (Top I) inhibitors. These compounds displayed notable in vitro anti-proliferative activity against various cancer cell lines, indicating their therapeutic potential for further development in cancer treatment (Ge et al., 2016).

Synthesis of Fluorinated Compounds for Antibacterial Activities Fluorinated quinolinones, including derivatives similar to the compound , have been synthesized and tested for broad-spectrum antibacterial activities. The synthesized compounds have shown remarkable activity against both gram-positive and gram-negative bacteria, indicating their potential as effective antibacterial agents (Stefancich et al., 1985).

Antibacterial Activity and Molecular Docking Studies Research also includes the design, synthesis, and biological evaluation of novel quinolone fused with hybrid heterocycles, exhibiting antibacterial efficacy against various strains. Molecular docking studies further elucidated the mechanism of action and thermodynamic interactions, offering a promising path in managing bacterial resistance strains (Desai et al., 2021).

properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3S/c1-3-10-27-12-14-28(15-13-27)23-17-22-20(16-21(23)26)25(30)24(18-29(22)11-4-2)33(31,32)19-8-6-5-7-9-19/h5-9,16-18H,3-4,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXJGAWVOICLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3-(phenylsulfonyl)-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one

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